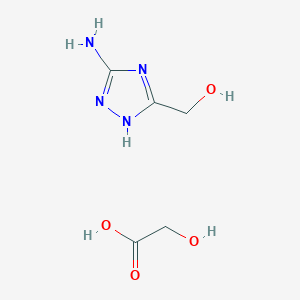
Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2S and a molecular weight of 253.11 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidine derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate typically involves the chlorination of pyrimidine derivatives followed by methylation and thiolation steps. One common method includes the reaction of 4,6-dichloropyrimidine with methyl thiol in the presence of a base, followed by esterification with methanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Solvent recovery and recycling are also important to minimize environmental impact and reduce costs.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid.
科学研究应用
Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, and antibacterial properties.
Agriculture: Used in the development of agrochemicals such as herbicides and fungicides.
Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with nucleic acid synthesis. The molecular targets often include kinases, polymerases, or other proteins critical for cell survival and proliferation. The pathways involved can vary but often include disruption of DNA replication or repair mechanisms, leading to cell death in cancer cells .
相似化合物的比较
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the ester group, making it less versatile in certain synthetic applications.
Methyl 4,6-dichloro-2-(ethylthio)pyrimidine-5-carboxylate: Similar structure but with an ethylthio group instead of a methylthio group, which can affect its reactivity and biological activity.
Uniqueness: Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its dual chlorine atoms provide multiple sites for substitution, while the ester and methylthio groups offer additional reactivity and potential for derivatization .
属性
IUPAC Name |
methyl 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2S/c1-13-6(12)3-4(8)10-7(14-2)11-5(3)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURMLXHLZQXOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(N=C1Cl)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883870-28-8 |
Source


|
| Record name | 883870-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid](/img/structure/B8012833.png)


![2,4-dichloro-3H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8012846.png)

![(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)
![2-Bromo-7-fluorobenzo[d]thiazole](/img/structure/B8012867.png)
![4-(Trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B8012878.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B8012885.png)

